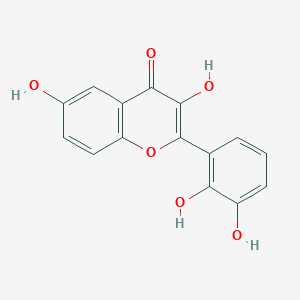

3,6,2',3'-四羟基黄酮

描述

“3,6,2’,3’-Tetrahydroxyflavone” is a type of flavonoid, which are tricyclic polyphenolic compounds naturally occurring in plants . Flavonoids like this one are known for their diverse biological activities, including antioxidant, antiviral, antifungal, anti-angiogenic, anti-tumorigenic, and immunomodulatory properties .

Synthesis Analysis

The synthesis of flavonoids like “3,6,2’,3’-Tetrahydroxyflavone” involves various biological processes. A study on the regulation of mulberry seed germination under salt stress revealed that key genes involved in flavonoid accumulation include phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR), and anthocyanidin reductase (ANR) .Molecular Structure Analysis

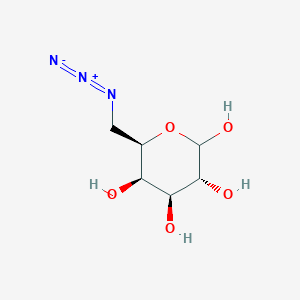

The molecular structure of “3,6,2’,3’-Tetrahydroxyflavone” consists of a C15H10O6 formula . It belongs to the class of flavonoids, which are characterized by a three-ring backbone, i.e., rings A, B, and C .科学研究应用

DNA 结合和治疗潜力

- DNA 结合和治疗药物:杨梅黄素(四羟基黄酮的衍生物)和槲皮素因其作为包括心血管疾病和癌症在内的一系列疾病的治疗药物的潜力而受到研究。它们与 DNA(生理系统中的关键靶标)结合,在结合后表现出荧光行为的显着变化,表明具有治疗应用潜力 (Sengupta et al., 2014).

与人血清白蛋白的相互作用

- 与蛋白质的结合机制:四羟基黄酮与人血清白蛋白 (HSA) 的相互作用已经过研究,揭示了结合亲和力和机制。这项研究有助于理解此类类黄酮的药理学,因为它们结合在 HSA 上的特定位点,主要由静电和离子力稳定 (Ji Ma et al., 2012).

溶剂化行为和光谱学

- 溶剂化机制研究:3-羟基黄酮(四羟基黄酮等复杂类黄酮的简化原型)的溶剂化行为已使用光谱学进行研究。这些研究有助于理解类黄酮在不同溶剂中的行为 (Seitsonen et al., 2019).

抗氧化性能

- 抗氧化研究:合成的四羟基黄酮衍生物已显示出很强的自由基清除作用和还原能力,表明具有作为抗氧化剂来源的潜力。这对于潜在的治疗和预防性健康应用具有重要意义 (Linlin Jing et al., 2017).

调节碳水化合物代谢

- 对糖尿病中碳水化合物代谢的影响:衍生物杨梅黄素已显示出通过调节关键调节酶来调节碳水化合物代谢,尤其是在糖尿病条件下。这表明在管理糖尿病中具有潜在的治疗应用 (G. Prasath & S. Subramanian, 2011).

抗炎活性

- 抗炎潜力:另一种衍生物木犀草素在体外和体内均表现出很强的抗炎活性,表明具有发展为抗炎药物的潜力。这在治疗与炎症相关的疾病中可能具有重要意义 (N. Aziz et al., 2018).

抑制阿尔茨海默病中的纤维形成

- 神经保护作用:杨梅黄素已显示出抑制阿尔茨海默病的一个因素淀粉样蛋白 β 聚集的潜力,表明它可以作为针对这种情况的治疗药物开发的基础 (Tatsuhiro Akaishi et al., 2008).

癌症预防和治疗

- 在癌症中的作用:研究表明,杨梅黄素可以通过改变细胞周期、诱导细胞凋亡和影响血管生成来抑制癌症生长。这表明它作为化学预防剂或化疗剂的潜力 (R. Lall et al., 2016).

安全和危害

The safety data sheet for “3,6,2’,3’-Tetrahydroxyflavone” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It falls under the categories of Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific target organ toxicity (single exposure) Category 3 .

属性

IUPAC Name |

2-(2,3-dihydroxyphenyl)-3,6-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-4-5-11-9(6-7)13(19)14(20)15(21-11)8-2-1-3-10(17)12(8)18/h1-6,16-18,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRPHHDERPYSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350980 | |

| Record name | 3,6,2',3'-Tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108239-98-1 | |

| Record name | 3,6,2',3'-Tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)

![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)

![Benzamide, 4-amino-N-[3-(diethylamino)propyl]-](/img/structure/B3045418.png)